Methylenebis(N,N-dimethylurea)
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
86290-98-4 |
|---|---|
Molecular Formula |
C7H16N4O2 |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
3-[(dimethylcarbamoylamino)methyl]-1,1-dimethylurea |
InChI |
InChI=1S/C7H16N4O2/c1-10(2)6(12)8-5-9-7(13)11(3)4/h5H2,1-4H3,(H,8,12)(H,9,13) |
InChI Key |
VWZXLQBVPNQWPX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NCNC(=O)N(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methylenebis N,n Dimethylurea and Its Analogs
Direct Alkylation and Amidation Approaches
Direct alkylation and amidation reactions are fundamental in producing the necessary precursors for Methylenebis(N,N-dimethylurea), primarily N,N-dimethylurea (asym-dimethylurea).
The synthesis of N,N-dimethylurea can be achieved by reacting dimethylamine (B145610) with urea (B33335). A patented process describes this reaction occurring under substantially anhydrous conditions to produce N,N-dimethylurea in nearly quantitative yields. google.com The proposed mechanism suggests that urea first equilibrates into ammonia (B1221849) and cyanic acid. The cyanic acid then reacts with dimethylamine to form the target unsymmetrical dimethylurea. google.com This anhydrous method is noted as a significant improvement over prior art, which often resulted in lower yields due to competing reactions, such as the hydrolysis of cyanic acid in the presence of water. google.com
Key parameters for this process include reacting dimethylamine and urea in a molar ratio of at least 2:1 at a temperature between 110°C and 150°C under autogenous pressure. google.com Optimal conditions are suggested to be a temperature range of 125°C to 130°C and a dimethylamine to urea molar ratio of approximately 2.5:1 to 3.0:1. google.com Following the reaction, the product can be purified by recrystallization from water. google.com Another method involves the reaction of dimethylamine with nitrourea (B1361781) in an aqueous solution. orgsyn.org
Table 1: Reaction Parameters for Synthesis of N,N-dimethylurea from Dimethylamine and Urea
| Parameter | Value | Source |
|---|---|---|
| Reactants | Dimethylamine, Urea | google.com |
| Molar Ratio (Dimethylamine:Urea) | ≥ 2:1 | google.com |
| Optimal Molar Ratio | ~2.5:1 to 3.0:1 | google.com |
| Temperature | 110°C - 150°C | google.com |
| Optimal Temperature | 125°C - 130°C | google.com |
| Conditions | Substantially anhydrous, Autogenous pressure | google.com |
| Yield | Essentially quantitative | google.com |
The ammonolysis of urea with methylamine (B109427) is a common industrial method for producing 1,3-dimethylurea (B165225) (N,N'-dimethylurea), a symmetrical analog of N,N-dimethylurea. aidic.it This reaction, however, is complicated by the poor thermal stability of urea and its derivatives, which can lead to side reactions and the formation of impurities. aidic.it
Research into the kinetics and thermodynamics of this process shows that the synthesis of 1,3-dimethylurea is an exothermic, spontaneous, and entropy-increasing process. aidic.it A study determined the reaction to follow pseudo-first-order kinetics. aidic.it The findings suggest that the synthesis is less favorable at higher temperatures and for longer reaction times, highlighting the need for controlled conditions to minimize impurity generation. aidic.it
Table 2: Thermodynamic Parameters for Ammonolysis of Urea with Methylamine at 140°C
| Thermodynamic Parameter | Value | Unit | Source |
|---|---|---|---|
| Enthalpy (ΔH) | -1.92 | kJ/mol | aidic.it |
| Gibbs Free Energy (ΔG) | -8.51 | J/mol | aidic.it |
| Entropy (ΔS) | 15.96 | J/mol·K | aidic.it |
Reaction of Dimethylamine with Urea under Controlled Conditions.
Condensation and Cross-Linking Reactions
Condensation reactions are central to forming the methylene (B1212753) bridge in Methylenebis(N,N-dimethylurea).
The reaction between N,N-dimethylurea and formaldehyde (B43269) is the direct synthesis route for Methylenebis(N,N-dimethylurea). Unlike the urea-formaldehyde reaction which readily forms polymers, the N,N-dimethylurea-formaldehyde system is simpler, undergoing a limited number of reactions. atamankimya.com The use of 1,3-dimethylurea (a structural isomer) to model urea-formaldehyde reactions has been studied extensively. mdpi.comnih.gov These studies show that condensations are often slow under alkaline conditions, where hydroxymethylation is the primary reaction. mdpi.com In contrast, under weakly acidic conditions, condensation reactions become much more competitive. mdpi.com The formation of reactive carbocation intermediates is proposed to rationalize these pH-dependent results. mdpi.com The final product is also identified as methylene-bis(N,N-dimethylurea). pengnuochemical.com
Acetic anhydride (B1165640) can be used in condensation reactions involving dimethylurea, typically to synthesize more complex derivatives rather than Methylenebis(N,N-dimethylurea) directly. For instance, N,N'-dimethyl-6-amino uracil (B121893) was synthesized from a mixture of 1,3-dimethylurea, cyanoacetic acid, and acetic anhydride at 60°C. ataman-chemicals.com
In another synthetic procedure, N,N'-Dimethyl-N-cyanoacetylurea is produced through the condensation of dimethylurea and cyanoacetic acid, with acetic anhydride used to drive the reaction. The process involves heating the mixture to 58-62°C and then to 95-98°C to distill off the acetic acid byproduct. Acetic anhydride is also used to ensure anhydrous conditions by reacting with any residual water. google.com
Condensation of Dimethylurea with Formaldehyde.
Advanced Organic Synthesis Routes
Advanced synthetic routes often focus on improving efficiency, yield, and safety, or on creating novel analogs. One such area involves the use of activating agents for dimethyl sulfoxide (B87167) (DMSO) to synthesize methylenebisamides. Electrophiles like 2,4,6-trichloro Current time information in Bangalore, IN.triazine (CC) can activate DMSO, which then reacts with amides to form N,N'-methylenebisamides in good yields. nih.gov This method presents an alternative to traditional routes that may have drawbacks like low yields or harsh conditions. nih.gov
Another advanced approach involves continuous flow reaction systems for nitration reactions. For example, N,N´-dimethyl-N,N´-dinitro-urea has been synthesized with high selectivity using acetyl nitrate (B79036) in a continuous flow reactor, which offers safety benefits over batch processes for handling energetic materials. fraunhofer.de
Nucleophilic Addition of Amines to Isocyanates in Aqueous Systems
The nucleophilic addition of amines to isocyanates or their precursors represents a fundamental approach to urea synthesis. A significant advancement in this area is the development of a mild, efficient, and catalyst-free method for synthesizing N-substituted ureas in water. rsc.orgresearchgate.netrsc.org This environmentally friendly protocol involves the reaction of amines with potassium isocyanate in an aqueous medium, avoiding the need for organic co-solvents. rsc.orgresearchgate.net
The reaction proceeds via the nucleophilic attack of the amine on the isocyanate (or cyanic acid generated in situ from potassium isocyanate), forming the corresponding urea derivative. rsc.org This methodology has been successfully applied to a wide range of amines, including aromatic, aliphatic, and heterocyclic amines, to produce mono-, di-, and cyclic ureas in good to excellent yields. rsc.orgresearchgate.net A key advantage of this aqueous system is the simplified product isolation, which often only requires simple filtration or extraction, thereby avoiding silica (B1680970) gel chromatography. rsc.orgresearchgate.net
The reaction conditions can be optimized to influence reactivity and selectivity. For instance, the use of 1 N aqueous HCl as a solvent has been shown to be effective for various amines. rsc.org Interestingly, the choice of solvent system can have a profound effect on the reaction's outcome. While reactions in neat dioxane or THF may show low conversion, the use of acetonitrile (B52724) (ACN) as a co-solvent can significantly improve the conversion for less nucleophilic amines like aniline. rsc.org Furthermore, the methodology demonstrates chemoselectivity based on the pKaH of the amines, allowing for selective carbamoylation in a mixture of two different amines. rsc.org
Table 1: Effect of Solvent System on Urea Synthesis via Nucleophilic Addition rsc.org
| Entry | Amine | Solvent System | Conversion (%) |
| 1 | Aniline | Dioxane/H₂O | No Conversion |
| 2 | Benzylamine | THF/H₂O | Low Conversion |
| 3 | Aniline | ACN/H₂O | Better Conversion |
| 4 | Benzylamine | ACN/H₂O | No Effect |
Data sourced from a study on the nucleophilic addition of amines to potassium isocyanate. rsc.org
Biginelli Condensation Protocols for Urea Derivatives
The Biginelli reaction is a classic multi-component reaction (MCR) that provides access to dihydropyrimidinones (DHPMs) and their derivatives. scielo.org.mxresearchgate.net The traditional reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and a urea or thiourea (B124793). scielo.org.mxresearchgate.net This protocol has been adapted for urea derivatives like N,N-dimethylurea to create a diverse library of pharmacologically relevant compounds. frontiersin.orgatamankimya.com
In a notable variation, a five-component cascade reaction was discovered starting from a urea, a β-keto ester, and formaldehyde. frontiersin.org In the presence of a catalyst like indium bromide, the initially formed Biginelli DHPM intermediate undergoes a subsequent hetero Diels-Alder reaction. frontiersin.org The scope of this reaction has been explored with various symmetrical ureas, including N,N'-dimethylurea, to avoid the formation of regioisomers which can occur with unsymmetrical ureas. frontiersin.org
The choice of reactants and catalysts significantly impacts the reaction's efficiency and product distribution. For example, when N,N'-dimethylurea was reacted with allyl acetoacetate (B1235776) and formaldehyde, the five-component condensation product was isolated, but the corresponding Biginelli intermediate proved to be unstable. frontiersin.org Various Lewis acids, such as zinc triflate (Zn(OTf)₂), have been employed to catalyze the reaction, often under solvent-free microwave conditions to improve yields and reduce reaction times. scielo.org.mxtandfonline.com
Table 2: Biginelli Reaction Scope with Various Urea Derivatives frontiersin.org
| Entry | Urea/Thiourea | β-Keto Ester | Product(s) | Overall Yield (%) |
| 1 | Urea | Ethyl Acetoacetate | DHPM (1A) & Pyranopyrimidinone (1B) | 93 (45% 1A, 48% 1B) |
| 2 | N,N'-Dimethylthiourea | Ethyl Acetoacetate | Biginelli Product (2A) | 61 |
| 3 | Thiourea | Methyl Acetoacetate | Biginelli Product (3A) | Lower Yield |
| 4 | N,N'-Dimethylurea | Benzyl Acetoacetate | Biginelli (4A) & 5-Component (4B) | Good |
| 5 | N,N'-Dimethylthiourea | Benzyl Acetoacetate | Biginelli (5A) & 5-Component (5B) | Good |
| 6 | N,N'-Dimethylurea | Allyl Acetoacetate | 5-Component Product (6B) | - |
| 7 | N,N'-Dimethylurea | Dimedone | Biginelli Product (7A) | Lower Yield |
This table summarizes the outcomes of Biginelli and related multi-component reactions using different urea and thiourea derivatives. frontiersin.org
Lithiation and Electrophilic Trapping Strategies for Substituted Urea Derivatives
Lithiation followed by electrophilic trapping is a powerful strategy for the functionalization of substituted ureas. nih.gov This method relies on the ability of the urea functional group to direct metalation to an adjacent or specific position within the molecule. scispace.comthieme-connect.de The resulting organolithium intermediate is a potent nucleophile that can react with a wide array of electrophiles, enabling the construction of complex molecular architectures. nih.gov
The directed lithiation of carbon centers adjacent to a nitrogen atom bearing an electron-withdrawing group, such as in alkyl ureas, has been extensively studied. nih.gov For instance, N-benzyl ureas, upon treatment with a strong base like s-butyllithium, can be lithiated at the α-carbon of the N-benzyl group. This intermediate can then undergo rearrangement or be trapped by an electrophile. acs.org With chiral, enantiomerically pure N-α-methylbenzyl ureas, this rearrangement has been shown to be stereospecific. acs.org
The choice of base is critical; n-butyllithium can sometimes lead to undesired addition to the urea carbonyl, while t-butyllithium may cause indiscriminate lithiation. nih.gov The lithiated urea derivatives can be trapped with various electrophiles, including α,β-unsaturated aldehydes, benzaldehyde, and methyl esters, leading to the formation of new carbon-carbon bonds in moderate to good yields. nih.gov This umpolung, or reversal of polarity, strategy is also evident in the carbolithiation of N-alkenyl ureas, where organolithium nucleophiles attack the β-carbon of the double bond. beilstein-journals.org
Catalytic Synthesis Pathways for Methylenebis(N,N-dimethylurea) Derivatives
Catalytic methods offer efficient and atom-economical routes to urea derivatives. While direct catalytic synthesis of Methylenebis(N,N-dimethylurea) is specific, several catalytic pathways for forming urea and methylenebisamide linkages are highly relevant.
One approach involves the hydroamination of isocyanates. acs.org A two-coordinate Fe(II) m-terphenyl (B1677559) complex, for example, can act as a precatalyst for this transformation, affording urea and biuret (B89757) derivatives. acs.org The product selectivity can be controlled by modifying reaction conditions, and the use of more nucleophilic amines can lead to the formation of triuret (B1681585) and tetrauret (B3274340) derivatives. acs.org
Another catalytic strategy is the carbonylation of amines. A Pd/C-catalyzed reaction of azides with amines under a carbon monoxide atmosphere provides unsymmetrical ureas, with nitrogen gas as the only byproduct. organic-chemistry.org Indium triflate has also been used as a catalyst for the synthesis of N-substituted ureas via the carbamoylation of amines using urea as the carbonyl source. organic-chemistry.org
For the specific formation of the methylene bridge in Methylenebis(N,N-dimethylurea), methods for synthesizing methylenebisamides are instructive. The reaction of amides with dimethyl sulfoxide (DMSO) activated by electrophiles like 2,4,6-trichloro rsc.orgfrontiersin.orgCurrent time information in Bangalore, IN.triazine (cyanuric chloride, CC) or 2,4-dichloro-6-methoxy rsc.orgfrontiersin.orgCurrent time information in Bangalore, IN.triazine (DCMT) yields methylenebisamides in good yields. nih.gov This reaction proceeds through a reactive sulfonium (B1226848) salt intermediate formed between the activator and DMSO. nih.gov
Table 3: Optimization of Methylenebisbenzamide Synthesis using CC-activated DMSO nih.gov
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | rt | 24 | 25 |
| 2 | 50 | 3 | 70 |
| 3 | 70 | 1.5 | 80 |
| 4 | 90 | 1 | 75 |
Reaction conditions: 1.0 equiv benzamide, 1.2 equiv CC, 7.0 equiv dry DMSO in dry toluene. The reaction was stirred for 30 min at room temperature before heating. nih.gov
Comparative Analysis of Synthesis Efficiency and Selectivity in Methylenebis(N,N-dimethylurea) Production
The efficiency and selectivity of synthetic routes to Methylenebis(N,N-dimethylurea) and its analogs vary significantly depending on the chosen methodology. A comparative analysis highlights the relative strengths and weaknesses of each approach.
The nucleophilic addition of amines to isocyanates in aqueous media is highly efficient for a broad range of simple ureas, often providing high yields (good to excellent) and high purity without complex purification steps. rsc.orgresearchgate.net Its key advantages are its operational simplicity, scalability, and environmentally benign nature (using water as a solvent). rsc.orgresearchgate.netrsc.org However, its direct application to form the methylenebis structure would require a diamine precursor and a carefully controlled stoichiometry.
Catalytic pathways offer atom economy and can operate under mild conditions. For instance, the iron-catalyzed hydroamination of isocyanates and palladium-catalyzed carbonylation of azides provide elegant routes to ureas. acs.orgorganic-chemistry.org The synthesis of methylenebisamides using activated DMSO shows good yields (up to 80%) under optimized conditions. nih.gov A patented process for producing N,N-dimethylurea from dimethylamine and urea boasts essentially quantitative yields by using a molar ratio of amine to urea of at least 2:1 at 110-150°C. google.com
Mechanistic Investigations of Methylenebis N,n Dimethylurea Reactivity
Reaction Kinetics and Thermodynamics in Urea-Formaldehyde Systems
The reactivity of Methylenebis(N,N-dimethylurea) is often studied within the context of urea-formaldehyde (UF) resin formation. The reaction between 1,3-dimethylurea (B165225) and formaldehyde (B43269) serves as a crucial model system because, unlike the more complex urea-formaldehyde reactions, it undergoes a limited number of reactions (four) and does not lead to polymerization, allowing for detailed study of individual intermediates and reaction pathways. nih.gov This system involves hydroxymethylation, the formation of hemiformals, and two key condensation reactions that produce either methylene (B1212753) bridges or ether bridges.
Studies using quantitative on-line NMR spectroscopy have provided significant insights into the kinetics and equilibria of this system. nih.gov The formation of methylene ether bridges is generally favored over methylene bridges, with theoretically calculated energy barriers for ether bridge formation being 12-26 kJ/mol lower than those for methylene bridges. researchgate.net However, the reaction conditions, including temperature, pH, and the formaldehyde-to-urea (F/U) molar ratio, play a critical role in determining the final product distribution. nih.govresearchgate.net
Under alkaline conditions (pH 8.5) and with a high F/U ratio (2/1), the formation of methylene ether bridges is almost exclusive at temperatures of 80°C and 90°C. researchgate.net When the F/U ratio is lowered to 1/1 at 80°C, the linear methylene bridge (-NH-CH2-NH-) begins to form competitively, although it remains a minor product. researchgate.net A comprehensive kinetic model developed from these studies accurately describes the reaction system for F/U molar ratios of 1:1, 2:1, and 4:1 at temperatures from 303 K to 333 K and pH values ranging from 5.0 to 9.5. nih.gov The synthesis of UF resins typically involves an initial alkaline stage for hydroxymethylation, followed by an acidic stage (pH 4.0-5.5) to promote condensation. mdpi.com
| Parameter | Condition | Predominant Bridge Type | Source |
| F/U Molar Ratio | 2/1 (at 80-90°C) | Methylene Ether | researchgate.net |
| F/U Molar Ratio | 1/1 (at 80°C) | Methylene Ether (Methylene bridge begins to compete) | researchgate.net |
| pH | 8.5 | Favors hydroxymethylation & ether bridge formation | nih.govresearchgate.netmdpi.com |
| pH | 4.0 - 5.5 | Favors condensation reactions | mdpi.com |
| Energy Barrier | Ether Bridge Formation | 12-26 kJ/mol lower than methylene bridge | researchgate.net |
Oxidation and Reduction Pathways of Methylenebis(N,N-dimethylurea) Derivatives
The oxidation and reduction of Methylenebis(N,N-dimethylurea) derivatives are fundamental reactions that alter its chemical structure. While direct oxidation studies on Methylenebis(N,N-dimethylurea) are not extensively detailed, analogous reactions provide insight into potential pathways. For instance, the anodic oxidation of N,N-dimethylaniline in acetonitrile (B52724) leads to the formation of 4,4'-methylenebis(N,N-dimethylaniline). nih.govresearchgate.net The proposed mechanism involves a one-electron oxidation at the anode to form a cation radical. nih.govresearchgate.net This is followed by proton abstraction, radical formation, and subsequent reaction with another N,N-dimethylaniline molecule, ultimately leading to the methylene-bridged product after further oxidation. nih.gov
Other urea (B33335) derivatives can be oxidized using chemical agents like potassium permanganate. The urea moiety itself is susceptible to degradation under oxidative conditions.
Regarding reduction, amides such as dimethylurea can react with strong reducing agents to produce flammable gases. atamankimya.com More specifically, compounds like 1,3-Dimethyl-1-(methylcarbamoyl)urea (B1329680) can be reduced to simpler amines using powerful reducing agents like lithium aluminum hydride. These reactions highlight the potential for the carbonyl groups within the Methylenebis(N,N-dimethylurea) structure to be targeted for reduction.
| Reaction Type | Reactant/Analog | Reagent/Condition | Product(s) | Source |
| Anodic Oxidation | N,N-dimethylaniline | Constant-current electrolysis | 4,4'-methylenebis(N,N-dimethylaniline) | nih.govresearchgate.net |
| Chemical Oxidation | 1,3-Dimethyl-1-(methylcarbamoyl)urea | Potassium permanganate | Corresponding urea derivatives | |
| Chemical Reduction | 1,3-Dimethyl-1-(methylcarbamoyl)urea | Lithium aluminum hydride | Simpler amines |
Nucleophilic Substitution Reactions and Functional Group Derivatization
The structure of Methylenebis(N,N-dimethylurea) allows for nucleophilic substitution reactions, enabling the introduction of various functional groups. The carbon atom of a carbonyl group is electrophilic and susceptible to attack by nucleophiles. ksu.edu.sa These reactions typically proceed via a concerted (Sₙ2) or a two-step (Sₙ1) mechanism, depending on the substrate and reaction conditions. ksu.edu.sabits-pilani.ac.in
For example, the related compound 1,3-dimethyl-1-(methylcarbamoyl)urea undergoes nucleophilic substitution with amines and alcohols. Its reaction with ethanolamine (B43304) in ethanol (B145695) at 80°C yields 1,3-dimethyl-1-(2-hydroxyethylcarbamoyl)urea, while reaction with methylamine (B109427) under reflux conditions produces 1,3,3-trimethylurea. In other systems, the methylene group that bridges two rings can also be a site for nucleophilic attack. For instance, the methylene linker in 3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea reacts with sodium azide (B81097) in DMF at 80°C to yield azide intermediates.
These derivatization reactions are crucial for synthesizing new compounds with tailored properties. The choice of nucleophile, solvent, and temperature are key parameters that dictate the outcome and efficiency of the substitution. ksu.edu.sa
| Substrate (Analog) | Nucleophile | Conditions | Product | Source |
| 1,3-Dimethyl-1-(methylcarbamoyl)urea | Ethanolamine | 80°C, Ethanol | 1,3-dimethyl-1-(2-hydroxyethylcarbamoyl)urea | |
| 1,3-Dimethyl-1-(methylcarbamoyl)urea | Methylamine | Reflux | 1,3,3-trimethylurea | |
| 3-((1-(...)-tetrazol-5-yl)methyl)urea | Sodium Azide | 80°C, DMF | Azide intermediate |
Hydrogen Bonding Interactions and Molecular Complexation Studies
Hydrogen bonding is a defining characteristic of Methylenebis(N,N-dimethylurea) and related compounds, significantly influencing their crystal structure and interactions. iucr.org A crystallographic study of the protonated form, [Methylenebis(N,N'-dimethylurea)]hydrogen(I) trifluoromethanesulfonate (B1224126), revealed a particularly strong intramolecular O-H-O hydrogen bond. iucr.org This bond connects the two carbonyl oxygen atoms, creating an eight-membered ring with a very short O···O distance of 2.420 Å. iucr.org
In addition to this intramolecular interaction, the compound also forms intermolecular hydrogen bonds. The hydrogen atoms on the nitrogen atoms (N-H) are involved in hydrogen bonds with the oxygen atoms of the trifluoromethanesulfonate anion, with N···O distances of 2.908 Å and 2.855 Å. iucr.org Such interactions are common in urea-based compounds; for example, in crystals of 1,3-dimethylurea, molecules are linked together by hydrogen bonds. These hydrogen bonding capabilities are fundamental to the compound's ability to form stable molecular complexes and are critical in its role within larger polymer networks.
| Interaction Type | Donor/Acceptor Atoms | Bond Distance (Å) | Significance | Source |
| Intramolecular H-bond | O-H···O | O···O = 2.420 | Forms a stable 8-membered ring | iucr.org |
| Intermolecular H-bond | N-H···O (anion) | N···O = 2.908 | Links cations and anions in the crystal lattice | iucr.org |
| Intermolecular H-bond | N-H···O (anion) | N···O = 2.855 | Links cations and anions in the crystal lattice | iucr.org |
Thermal Decomposition Mechanisms of Methylene-Bridged Urea Compounds in Polymer Curing
The thermal stability and decomposition pathways of methylene-bridged urea compounds are critical to their application in polymer curing. When heated, these compounds break down through various mechanisms. The thermal decomposition of urea itself can produce cyanic acid, which can then react with hydroxyl groups to form carbamates. google.com
In the context of urea-formaldehyde resins, a low heating rate during thermal analysis favors the production of urea compounds like methylolurea hemiformal through the breaking of methylene ether bridges. mdpi.com In contrast, related but less substituted compounds like methylenediurea (B89379) (MDU) are quite thermally stable, decomposing at approximately 800°C in a nitrogen atmosphere. Other urea derivatives can show different decomposition pathways; for example, some urea-tetrazole compounds decompose by releasing isocyanates above 200°C, followed by ring opening at higher temperatures. The inherent thermal stability of these compounds is a key parameter in their use as curing agents or in the formation of thermally resistant materials. mdpi.com
| Compound | Decomposition Temperature | Decomposition Products/Pathway | Source |
| Methylenediurea (MDU) | ~800°C (in N₂) | - | |
| Urea-Formaldehyde Resins | Varies (heating rate dependent) | Breaks methylene ether bridges at low heating rates | mdpi.com |
| Urea (general) | Elevated temperature | Cyanic acid | google.com |
| Urea-tetrazole derivative | >200°C | Isocyanates |
Urease Inhibition Mechanisms by Dimethylurea Derivatives in Biological and Environmental Systems
Derivatives of dimethylurea are recognized for their ability to inhibit urease, a nickel-dependent enzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. researchgate.nettandfonline.comnih.gov This inhibitory action is significant in both agricultural and medical contexts, as it can improve the efficiency of urea-based fertilizers by slowing down ammonia volatilization and can be a therapeutic strategy against urease-producing pathogenic bacteria. researchgate.netwikipedia.org
N,N-dimethylurea has been studied as a competitive inhibitor of jack bean urease. tandfonline.comnih.gov In a kinetic study, N,N-dimethylurea exhibited a dissociation constant (Ki) of 28 mM, indicating its ability to bind to the enzyme's active site and compete with the natural substrate, urea. tandfonline.comnih.gov The mechanism of inhibition for many urea derivatives involves interaction with the two Ni²⁺ ions in the urease active site. tandfonline.comnih.gov These inhibitors can chelate the nickel ions or otherwise interact with key residues, blocking the catalytic process. researchgate.nettandfonline.com The effectiveness of inhibition varies widely among different derivatives and is influenced by their specific chemical structures. nih.gov
| Inhibitor | Enzyme Source | Inhibition Type | Dissociation Constant (Ki) | Source |
| N,N-dimethylurea | Jack Bean Urease | Competitive | 28 mM | tandfonline.comnih.gov |
| Ethylurea | Jack Bean Urease | Competitive | 26 mM | tandfonline.comnih.gov |
| Acetohydroxamic acid | Jack Bean Urease | - | Decreased pH change by 70.1% at 0.1 mM | nih.gov |
| 1,3-Dimethylurea | General | Urease Inhibitor | Slows breakdown of urea in soil | wikipedia.org |
Research Applications of Methylenebis N,n Dimethylurea in Advanced Materials and Chemical Systems
Controlled Release Technologies
Methylenebis(N,N-dimethylurea), as part of the broader methylene (B1212753) urea (B33335) group of compounds, is significant in the development of controlled-release technologies, particularly within the agricultural sector. Its structure allows for the gradual release of nitrogen, a crucial nutrient for plant growth, aligning nutrient availability with the metabolic needs of crops over an extended period.
The efficacy of methylene urea-based fertilizers lies in their nitrogen release kinetics, which are governed by specific chemical and biological mechanisms in the soil. Unlike highly soluble conventional fertilizers, methylene ureas offer a prolonged release profile. The release of nitrogen from these compounds is not instantaneous but occurs gradually through chemical hydrolysis and microbial degradation. ureaknowhow.com
The rate of these processes is influenced by several environmental factors, including soil temperature, moisture, and the activity of microorganisms. ureaknowhow.com The breakdown of the methylene-urea polymer chain into smaller, water-soluble molecules that plants can absorb is a slow process. This delayed release helps to provide a steady supply of nitrogen to plants. pengnuochemical.com The kinetics of this release can be described using various models, with the first-order kinetic model often being suitable for describing the release rate in soil, suggesting the release is dependent on the concentration of the compound. mdpi.com The primary mechanisms are:
Chemical Hydrolysis: The slow breakdown of the compound in the presence of water.
Microbial Decomposition: Soil microbes, such as bacteria and fungi, utilize the compound as a source of nitrogen, breaking it down and releasing plant-available nitrogen in the process. ureaknowhow.com
The particle size of the fertilizer also plays a significant role; smaller particles have a larger surface area, which can lead to a faster rate of degradation. ureaknowhow.com
The design of slow-release fertilizers featuring methylene urea compounds involves reacting urea with formaldehyde (B43269) to create polymer chains of varying lengths. google.com This process results in a mixture of water-soluble compounds, including monomethylene diurea, dimethylene triurea, and trimethylene tetraurea. google.com The formulation can be engineered to control the length of these polymer chains and, consequently, the rate of nitrogen release.
These fertilizers can be produced as liquid compositions for direct foliar application, which minimizes the risk of foliage burn associated with more soluble nitrogen sources. google.com A key aspect of the formulation is the molar ratio of urea to formaldehyde, which is adjusted during a multi-stage reaction process to produce the desired mixture of methylene urea compounds. google.com For instance, a two-step process can be employed where urea and formaldehyde are first reacted at a molar ratio of less than one, followed by the addition of more urea to increase the ratio, resulting in the formation of specific low molecular weight methylene ureas. google.com
Table 1: Example Composition of a Liquid Methylene Urea Fertilizer Product This interactive table provides the weight percentage of components in a sample liquid fertilizer formulation as described in research. google.com
| Component | Weight Percentage (%) |
| Monomethylene Diurea | 7.7 |
| Dimethylene Triurea | 3.5 |
| Trimethylene Tetraurea | 1.6 |
| Heavier Methylene Ureas | 6.8 |
| Unreacted Urea | 15.1 |
| Water (by difference) | 65.3 |
This type of formulation ensures that a significant portion of the nitrogen is in a slow-release form, providing sustained nutrition to the plant. google.comalliednutrients.com
Nitrogen Release Kinetics and Mechanisms in Agricultural Systems.
Polymer and Composite Material Science
In the realm of polymer science, Methylenebis(N,N-dimethylurea), often referred to by trade names such as Omicure U-52M or IsoQure UR 800, is a highly valued specialty chemical. kautschuk.comresearchgate.net It functions primarily as a latent accelerator in the curing process of thermoset resins, most notably epoxy systems.
Methylenebis(N,N-dimethylurea) is an aromatic substituted urea used as a latent accelerator, particularly for the dicyandiamide (B1669379) (DICY) cure of epoxy resins. kautschuk.comresearchgate.net Latency is a critical property for one-component (1K) epoxy formulations, which are pre-mixed systems containing both the resin and the curing agent/accelerator package. These systems must remain stable and unreacted at room temperature for an extended shelf life but cure rapidly upon heating. polymerinnovationblog.com
The mechanism involves thermal activation. At ambient temperatures, Methylenebis(N,N-dimethylurea) is dispersed in the epoxy resin as solid particles and is largely unreactive. polymerinnovationblog.com When heated to a specific activation temperature, it becomes soluble or reactive, initiating the curing reaction of the epoxy resin with the primary hardener, such as DICY. kautschuk.compolymerinnovationblog.com This acceleration allows for either a reduction in the curing temperature or a shorter curing time, which is crucial for optimizing industrial manufacturing processes. kautschuk.comresearchgate.net Its role as a hardening agent is tied to its function in promoting a high degree of cross-linking within the polymer network, leading to a cured material with enhanced durability and mechanical properties. cymerchemicals.com
Methylenebis(N,N-dimethylurea) is integrated into epoxy and polyurethane formulations to achieve a specific balance of properties. pengnuochemical.comcymerchemicals.com In epoxy systems, it is typically added in small quantities (e.g., 1-5 parts per hundred parts of resin) to formulations containing a latent hardener like dicyandiamide. glorisochem.com The choice of urea accelerator affects not only the cure speed and temperature but also the shelf life of the one-component formulation. polymerinnovationblog.com
Research shows that among various urea-based accelerators, 4,4' Methylene bis(phenyl dimethyl urea) provides a unique and advantageous combination of high reactivity upon heating and excellent shelf stability at ambient temperatures. polymerinnovationblog.com This makes it a popular choice for demanding applications such as structural adhesives, powder coatings, and high-tech carbon fiber composites used in aerospace and automotive industries. kautschuk.compolymerinnovationblog.com It can also be used as a component in the synthesis of polyurethane resins. pengnuochemical.com
Table 2: Comparison of Common Urea Accelerator Properties in an Epoxy-DICY Formulation This interactive table compares the reactivity and shelf stability of different urea structures, highlighting the balanced performance of Methylenebis(N,N-dimethylurea). Data is derived from comparative studies. polymerinnovationblog.com
| Urea Accelerator Structure | Melting Point (°C) | Relative Reactivity (1=most reactive) | Relative Stability (1=most stable) |
| Fenuron | 133-136 | 1 | 6 |
| Monuron | 174-178 | 2 | 5 |
| Diuron | 158-162 | 3 | 4 |
| 4,4' Methylene bis(phenyl dimethyl urea) | 220-230 | 4 | 2 |
| Toluene bis(dimethyl urea) | 184-192 | 5 | 3 |
| 2,4-TDI Adduct | >300 | 6 | 1 |
Composite materials used in demanding environments, such as the low Earth orbit (LEO) of space, are subject to degradation from factors like atomic oxygen (AO). cnrs.fr Research has been conducted on the effects of AO on epoxy composite materials, including systems that utilize urea-based compounds in their formulation. cnrs.frresearchgate.net
One study investigated the degradation of a space-qualified epoxy resin system initiated by N'-(3,4-dichlorophenyl)-N,N-dimethylurea, a compound related to Methylenebis(N,N-dimethylurea). cnrs.frresearchgate.netresearchgate.net Samples were exposed to a high fluence of atomic oxygen, simulating an extended period in LEO. cnrs.frmdpi.com The primary degradation mechanism observed was the erosion of the surface matrix resin due to chemical reactions with AO. cnrs.fr This erosion leads to a measurable loss of mass and a deterioration of mechanical properties. cnrs.frdti.or.th
Analysis revealed that exposure to AO resulted in a significant reduction in the flexural rigidity and modulus of the composite laminates. cnrs.frresearchgate.netresearchgate.net This degradation of mechanical integrity is a critical concern for the long-term durability of structural components in space. cnrs.fr Fourier transform infrared (FTIR) spectroscopy analysis showed chemical changes on the material's surface, confirming the oxidation and breakdown of the polymer structure. cnrs.frresearchgate.net
Table 3: Effect of Atomic Oxygen (AO) Exposure on Mechanical Properties of a Urea-Containing Epoxy Composite This interactive table shows the percentage reduction in flexural properties of composite laminates after exposure to atomic oxygen, based on experimental findings. cnrs.frresearchgate.net
| Property | Reduction after First Exposure Cycle |
| Flexural Rigidity | ~5-10% |
| Flexural Modulus | ~5-10% |
Application as Toughening Agents in Polymer Matrices
The inherent brittleness of thermosetting polymers like epoxy resins often limits their application in sectors requiring high-performance materials, such as the aerospace industry. mdpi.com Research has focused on incorporating toughening agents to enhance their fracture resistance and durability. Methylenebis(N,N-dimethylurea) derivatives, specifically N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dimethylurea], have been investigated for their role in toughened epoxy compositions. google.com
In one study, a triblock copolymer, poly(methyl methacrylate)-b-poly(butyl acrylate)-b-poly(methyl methacrylate) (MAM), was used to modify a bisphenol A epoxy resin, with 1,1′-(methylenebis(4,1-phenylene))bis(3,3-dimethylurea) (UA23) acting as an accelerator. rsc.org The research found that the addition of MAM hindered the curing reaction of the epoxy resin but did not alter the fundamental curing mechanism. rsc.org Mechanical testing revealed a significant improvement in the toughness of the modified epoxy system. Specifically, at a 10 phr (parts per hundred parts of resin) content of MAM, the fracture toughness (KIC) and impact strength increased by 91.5% and 83.5%, respectively, compared to the unmodified epoxy. rsc.org This enhancement was attributed to the formation of a nanophase structure through self-assembly during the curing process. rsc.org
The following table summarizes the mechanical properties of the MAM-toughened epoxy resin at different MAM contents:
| MAM Content (phr) | Fracture Toughness (KIC) (MPa·m1/2) | Impact Strength (kJ/m2) |
| 0 | 0.75 | 18.2 |
| 2.5 | 0.98 | 23.5 |
| 5.0 | 1.15 | 28.7 |
| 7.5 | 1.32 | 31.1 |
| 10.0 | 1.43 | 33.4 |
| 12.5 | 1.35 | 32.1 |
| Data sourced from research on toughening epoxy resins with triblock copolymers. rsc.org |
This data illustrates a clear trend where the toughness of the epoxy resin increases with the concentration of the toughening agent up to a certain point, beyond which the properties may plateau or slightly decrease.
Research in Adhesives and Sealant Chemistry
Methylenebis(N,N-dimethylurea) derivatives are also utilized in the formulation of adhesives and sealants. Specifically, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dimethylurea] is listed as a component in adhesive and sealant chemicals. echemi.comnih.gov This compound is noted for its use in adhesive manufacturing. echemi.com
Furthermore, the compound N,N''-(4-methyl-m-phenylene)bis[N',N'-dimethylurea] is used as an accelerator in some adhesive formulations. 3m.com These urea derivatives play a crucial role in controlling the curing reaction of epoxy-based adhesives, which are known for their strong mechanical properties and chemical resistance. google.com The use of such compounds contributes to the development of advanced adhesives for demanding applications.
Intermediate in Complex Organic Synthesis
Methylenebis(N,N-dimethylurea) and related dimethylurea compounds serve as important intermediates in the synthesis of a variety of chemicals, from pharmaceuticals to textile finishing agents.
Dimethylurea is a versatile building block in organic synthesis, including for the production of various pharmachemicals. atamankimya.com It is used in the synthesis of caffeine (B1668208) and theophylline, both of which are well-known bronchodilators. atamankimya.compengnuochemical.combasf.commpbio.com The reactivity of the urea functional group allows for its incorporation into more complex molecular structures required for pharmacologically active compounds. For instance, 1,1-Dimethylurea (DMEU) can act as a reactant in the production of drugs like phenobarbital. pengnuochemical.com Its structure serves as a foundation for creating intricate organic molecules. pengnuochemical.com
In the textile industry, there is a significant demand for formaldehyde-free finishing agents due to environmental and health concerns. Dimethylurea is a key intermediate in the production of these formaldehyde-free, easy-care finishing agents for textiles. atamankimya.commpbio.com These agents are used as cross-linking agents for textiles made from cellulose (B213188) fibers and their synthetic blends, improving fabric properties without the use of formaldehyde. basf.com The use of dimethylurea derivatives contributes to more environmentally friendly textile processing methods. atamankimya.com
A significant area of research in green chemistry is the development of environmentally benign solvent systems. Low Melting Mixtures (LMMs), often considered an extension of deep eutectic solvents (DESs), are gaining attention as green solvents. sciopen.com A low melting mixture of L-(+)-tartaric acid and N,N'-dimethylurea (DMU) has been shown to be a biodegradable, recyclable, and non-toxic medium for organic synthesis. researchgate.net
This DMU-based LMM can act as a solvent, catalyst, and sometimes even a reagent in chemical reactions. researchgate.net For example, it has been successfully used in the synthesis of functionalized coumarins and bis-coumarins, which are important classes of compounds with various biological activities. nih.govacs.org The use of this LMM allows for clean and efficient reactions without the need for additional catalysts or volatile organic solvents. researchgate.net Research has demonstrated the reusability of a choline (B1196258) chloride/L-(+)-tartaric acid DES, a similar system, for multiple reaction cycles without a significant decrease in efficiency, highlighting the sustainable nature of such solvent systems. acs.org
Environmental Behavior and Degradation Pathways of Methylene Bridged Dimethylurea Compounds
Hydrolytic Degradation Studies
Methylenebis(N,N-dimethylurea), like other amides, has the potential to undergo hydrolysis. oecd.org However, the rate of this degradation process is typically slow under normal environmental conditions. oecd.org For a related compound, 1,3-Dimethylurea (B165225), the calculated half-life for hydrolysis is over one year, suggesting that hydrolytic degradation is not a significant removal pathway. oecd.org The stability of the amide bond in Methylenebis(N,N-dimethylurea) means that it is likely to persist in aqueous environments for extended periods if hydrolysis were the sole degradation mechanism. oecd.orgnih.gov
The process of hydrolysis involves the cleavage of the molecule by reaction with water. In acidic or basic conditions, this process can be accelerated, leading to the breakdown of the urea (B33335) moiety into simpler amines and carbonyl compounds. For instance, a similar compound, 1,3-Dimethyl-1-(methylcarbamoyl)urea (B1329680), decomposes into methylamine (B109427) and carbon dioxide in the presence of strong acids at elevated temperatures. Under basic conditions, it can form dimethylurea and methylcarbamic acid, which can further break down.
Microbial Degradation and Biotransformation Pathways in Soil and Aquatic Environments
Microbial degradation is a critical pathway for the breakdown of many organic compounds in both soil and aquatic environments. ekb.egmdpi.com Microorganisms can utilize these compounds as a source of nutrients, leading to their mineralization into simpler, non-toxic substances like carbon dioxide and water. mdpi.com
In soil, various microorganisms, including bacteria and fungi, have been shown to degrade urea-based compounds. oecd.org For example, 1,3-Dimethylurea is readily mineralized in unsterilized soil. oecd.org Diverse heterotrophic soil microorganisms, including bacteria and Streptomycetes, can utilize 1,3-dimethylurea as a substrate to form nitrite. oecd.org The efficiency of biodegradation can be influenced by factors such as soil moisture, temperature, and the presence of other nutrients. mdpi.com The addition of surfactants can sometimes enhance the bioavailability and degradation of pollutants. nih.gov
In aquatic environments, activated sludge from wastewater treatment plants has demonstrated the ability to biodegrade 1,3-Dimethylurea, with over 93% degradation observed within 10 days in a DOC Die-Away test. oecd.org This indicates that microbial populations in aquatic systems can adapt to and break down such compounds. The process of biotransformation can sometimes lead to the formation of intermediate metabolites before complete mineralization occurs. dtic.mil For instance, the degradation of some pesticides can result in the formation of N,N'-dimethylurea as a biotransformation product. dtic.mil
Environmental Transport and Distribution Modeling (e.g., fugacity models)
Fugacity models are valuable tools for predicting the environmental distribution of a chemical based on its physical and chemical properties. trentu.ca These models estimate how a substance will partition between different environmental compartments such as air, water, soil, and sediment. canada.cacanada.ca
For a related compound, 1,3-Dimethylurea, a Level I fugacity model predicts that it will predominantly be found in the aqueous compartment (99.99%), with very small amounts in soil (0.0013%) and sediment (0.0013%), and negligible amounts in the air. oecd.org This distribution is largely due to its high water solubility and low vapor pressure. oecd.org The hydrosphere is therefore considered the primary target compartment for this substance. oecd.org
Level III fugacity models, which are more complex, consider continuous discharge and steady-state conditions, where input and output rates are balanced by degradation and advection. canada.ca These models provide a more dynamic picture of a chemical's fate. canada.ca The application of such models to Methylenebis(N,N-dimethylurea), given its properties, would likely also indicate a high tendency to partition into the water compartment. The low calculated octanol-water partition coefficient (log Kow) for 1,3-Dimethylurea (-0.783) further supports its preference for water over fatty tissues, indicating a low potential for bioaccumulation. oecd.org
The transport of Methylenebis(N,N-dimethylurea) in the environment will be governed by its partitioning behavior. Due to its high water solubility, it is expected to be mobile in soil and has the potential to leach into groundwater. oecd.org Adsorption to soil particles is not expected to be a significant process, as indicated by the low calculated log Koc of 0.946 for 1,3-Dimethylurea. oecd.org
Research on Environmental Persistence and Mobility in Water Resources
The persistence and mobility of a chemical in water resources are key determinants of its potential environmental impact. Persistence refers to the length of time a chemical remains in the environment, while mobility describes its ability to move within and between environmental compartments.
Based on its properties and the behavior of similar compounds, Methylenebis(N,N-dimethylurea) is expected to be both persistent and mobile in water. umweltbundesamt.de Its resistance to hydrolysis and direct photolysis contributes to its persistence. oecd.org While microbial degradation is a significant removal pathway, the rate of this process can vary depending on environmental conditions, potentially allowing the compound to persist for some time. oecd.orgmdpi.com
The high water solubility and low adsorption to soil and sediment indicate that Methylenebis(N,N-dimethylurea) will be highly mobile in aquatic systems. oecd.org This mobility increases the likelihood of its transport from points of release into wider water bodies, including surface water and potentially groundwater. oecd.org The combination of persistence and mobility raises concerns about the potential for long-term contamination of water resources. umweltbundesamt.de
Theoretical and Computational Chemistry Studies on Methylenebis N,n Dimethylurea and Analogs
Quantum Mechanical Investigations of Electronic Structure and Conformations
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of Methylenebis(N,N-dimethylurea). Methods like Density Functional Theory (DFT) are frequently employed to determine the molecule's electronic structure and explore its conformational landscape. researchgate.netrsc.org
The electronic structure of urea (B33335) derivatives is characterized by the delocalization of nitrogen lone pairs into the carbonyl π-system. rsc.org In Methylenebis(N,N-dimethylurea), this delocalization influences the geometry around the nitrogen atoms and the rotational barriers of the C-N bonds. The methylene (B1212753) bridge introduces additional flexibility, allowing for a variety of spatial arrangements of the two dimethylurea units.
Conformational analysis, often performed using computational methods, seeks to identify the most stable three-dimensional structures (conformers) of a molecule. sfu.ca For Methylenebis(N,N-dimethylurea), this involves exploring the potential energy surface by systematically rotating the various single bonds. The relative energies of different conformers are calculated to determine the most probable shapes the molecule will adopt. These studies are crucial as the conformation can significantly impact the molecule's reactivity and its interactions with other molecules. For instance, the relative orientation of the carbonyl groups and methyl groups can dictate how the molecule packs in a crystal or binds to a surface.
Table 1: Representative Theoretical Methods for Electronic Structure and Conformation Analysis
| Computational Method | Basis Set | Typical Application |
| Density Functional Theory (DFT) | 6-31+G | Geometry optimization, electronic density analysis rsc.org |
| Becke3LYP | 6-31+G | Conformational and electron density studies rsc.org |
| Møller-Plesset perturbation theory (MP2) | 6-311G(d) | High-accuracy energy calculations, reaction mechanisms nih.gov |
Spectroscopic Parameter Prediction through Computational Methods (e.g., NMR tensors)
Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. arxiv.org For Methylenebis(N,N-dimethylurea), this is particularly useful for assigning signals in Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy.
By calculating the magnetic shielding tensors for each nucleus in a molecule, it is possible to predict NMR chemical shifts. nih.gov This process involves first optimizing the molecular geometry and then performing a specialized calculation to determine how the electron cloud around each atom shields the nucleus from the external magnetic field of the NMR spectrometer. Comparing these predicted shifts with experimental data can help confirm the molecular structure and assign specific resonances to individual atoms. nih.gov
Similarly, computational methods can predict vibrational frequencies, which correspond to the peaks observed in an IR spectrum. nih.gov These calculations involve determining the second derivatives of the energy with respect to atomic displacements. The resulting frequencies can be compared with experimental IR spectra to identify the vibrational modes associated with different functional groups, such as the C=O stretch of the urea moieties. nih.gov
Table 2: Computationally Predicted Spectroscopic Data for Urea Analogs
| Spectroscopic Parameter | Compound | Computational Method | Predicted Value |
| 1H NMR Chemical Shift (ppm) | 1,3-Dimethylurea (B165225) | Not Specified | 5.69, 2.54 chemicalbook.com |
| 13C NMR Chemical Shift (ppm) | Okadaic Acid Conformer | mPW1PW91/6-31+G** | Best fit for conformer 2-2 nih.gov |
| IR Frequency (cm-1) | N,N'-Dimethylurea Ninhydrin-Ag | B3LYP/LANL2DZ | Comparison with experimental spectra nih.gov |
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. plos.org For Methylenebis(N,N-dimethylurea), MD simulations can provide detailed insights into its interactions with other molecules, such as solvents or other Methylenebis(N,N-dimethylurea) molecules in a condensed phase. dovepress.com
These simulations model the intermolecular forces, which include electrostatic interactions (arising from the partial charges on the atoms), van der Waals forces (attractive and repulsive forces between molecules), and hydrogen bonding. nih.gov The carbonyl oxygen atoms of Methylenebis(N,N-dimethylurea) can act as hydrogen bond acceptors, while the N-H protons in related primary or secondary ureas can act as donors. In Methylenebis(N,N-dimethylurea), the interactions are primarily driven by dipole-dipole forces and van der Waals interactions due to the absence of N-H protons.
By simulating a system containing many Methylenebis(N,N-dimethylurea) molecules, it is possible to study aggregation behavior, solvation properties, and the structure of the liquid or solid state. osti.gov These simulations can reveal how the molecules arrange themselves in solution and how they interact with different solvent environments. researchgate.net This information is critical for understanding its solubility and how it might behave in various applications.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry offers a powerful approach to investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. For reactions involving Methylenebis(N,N-dimethylurea) or its analogs, computational methods can be used to map out the potential energy surface of the reaction.
This involves identifying the structures of the reactants, products, and any intermediates or transition states along the reaction coordinate. nih.gov By calculating the energies of these species, it is possible to determine the activation energy of each step, which is the energy barrier that must be overcome for the reaction to proceed. researchgate.net This allows for the identification of the most likely reaction pathway and can provide a detailed understanding of how the reaction occurs at a molecular level.
For example, in the synthesis of related compounds, computational studies can elucidate the mechanism of cyclocondensation reactions. This might involve modeling the nucleophilic attack of a urea nitrogen atom on a carbonyl group, followed by dehydration and rearrangement steps to form a new cyclic product. These calculations can help rationalize experimentally observed products and predict the feasibility of new reactions.
Advanced Analytical Techniques for Characterization and Reaction Monitoring
Spectroscopic Methodologies
Spectroscopic techniques are indispensable for probing the molecular structure and chemical behavior of Methylenebis(N,N-dimethylurea).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of Methylenebis(N,N-dimethylurea). By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, the precise arrangement of atoms within the molecule can be determined.
¹H NMR spectroscopy provides information about the different types of protons and their chemical environments. For instance, the signals corresponding to the methylene (B1212753) (-CH2-) bridge and the N,N-dimethyl groups can be identified and their ratios quantified. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further establish the connectivity between different parts of the molecule.
In the context of reaction monitoring, NMR can track the progress of the synthesis of Methylenebis(N,N-dimethylurea). For example, in the reaction of N,N'-dimethylurea with formaldehyde (B43269), the formation of intermediates like methoxymethylenebis(dimethyl)urea can be observed and characterized. researchgate.net The disappearance of reactant signals and the appearance of product signals allow for the determination of reaction kinetics and optimization of reaction conditions.
Table 1: Illustrative ¹H NMR Data for a Related Methylene-Bridged Aromatic Amine
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.0 - 7.2 | m | 8H | Aromatic protons |
| 3.8 | s | 2H | Methylene bridge (-CH2-) |
| 2.9 | s | 12H | N,N-dimethyl groups (-N(CH3)2) |
Note: This table is illustrative and based on a similar compound, 4,4'-Methylenebis(N,N-dimethylaniline), to demonstrate the type of data obtained from ¹H NMR spectroscopy. chemicalbook.com Actual chemical shifts for Methylenebis(N,N-dimethylurea) may vary.
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Changes and Degradation Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying functional groups and monitoring chemical changes in Methylenebis(N,N-dimethylurea). The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule, creating a unique spectral fingerprint. mt.com
Key characteristic absorption bands for Methylenebis(N,N-dimethylurea) would include:
C=O stretching: around 1630-1680 cm⁻¹, characteristic of the urea (B33335) carbonyl group.
N-H bending and C-N stretching: in the fingerprint region (below 1500 cm⁻¹).
C-H stretching: from the methyl and methylene groups, typically in the 2800-3000 cm⁻¹ region.
FTIR is particularly useful for analyzing the degradation of materials containing Methylenebis(N,N-dimethylurea). For instance, in studies of composite materials exposed to harsh environments like atomic oxygen in low Earth orbit, FTIR can reveal changes in the chemical structure of the polymer matrix, indicating degradation pathways. By monitoring the changes in the intensity and position of specific absorption bands over time, the extent and nature of chemical degradation can be assessed. mdpi.com
Table 2: Typical FTIR Absorption Ranges for Functional Groups in Methylenebis(N,N-dimethylurea)
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretch | 1630 - 1680 |
| Amine (N-H) | Bend | 1550 - 1650 |
| Methylene (C-H) | Stretch | 2850 - 2925 |
| Methyl (C-H) | Stretch | 2870 - 2960 |
| Carbon-Nitrogen (C-N) | Stretch | 1000 - 1350 |
UV-Visible Spectroscopy for Reaction Monitoring and Quantification
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. researchgate.net While simple urea derivatives may not have strong chromophores in the visible region, they can exhibit absorbance in the UV range. sciencetechindonesia.com This technique can be employed for the quantitative analysis of Methylenebis(N,N-dimethylurea) in solution, based on the Beer-Lambert law, which relates absorbance to concentration. uu.nl
In reaction monitoring, UV-Vis spectroscopy can track the progress of a reaction by observing the change in absorbance at a specific wavelength corresponding to a reactant or product. nih.gov For example, if a reactant has a distinct UV absorption that disappears as the reaction proceeds, the rate of reaction can be determined. uu.nl This method is often simple, rapid, and can be performed in-situ. uu.nlnih.gov A study on a deep eutectic solvent made from N,N-dimethyl urea and citric acid showed absorption peaks in the ultraviolet region of 202-210 nm for all produced samples. sciencetechindonesia.com
Chromatographic and Mass Spectrometric Techniques
Chromatographic and mass spectrometric methods are essential for separating complex mixtures and identifying the components, including by-products formed during the synthesis of Methylenebis(N,N-dimethylurea).
High Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for By-product Identification
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating individual compounds from a mixture. When coupled with Mass Spectrometry (MS), it becomes an invaluable tool for identifying unknown components. nih.gov In the synthesis of Methylenebis(N,N-dimethylurea), various side reactions can lead to the formation of by-products. HPLC can effectively separate these impurities from the main product. nih.gov
The separated components are then introduced into the mass spectrometer, which ionizes the molecules and measures their mass-to-charge ratio. This provides the molecular weight of each compound. Further fragmentation of the ions within the mass spectrometer (tandem mass spectrometry or MS/MS) yields a characteristic fragmentation pattern that can be used to elucidate the structure of the by-products. nih.govrsc.org This detailed structural information is crucial for understanding the reaction mechanism and for developing purification strategies to obtain high-purity Methylenebis(N,N-dimethylurea).
Microscopic and Thermal Analysis for Materials Research
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. These methods are particularly relevant when Methylenebis(N,N-dimethylurea) is incorporated into polymeric materials or other formulations.
Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on properties like melting point, glass transition temperature, and thermal stability. mdpi.comresearchgate.net DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions. researchgate.net TGA measures the change in mass of a sample as a function of temperature, indicating decomposition and thermal stability. cas.cz These analyses are critical for determining the processing conditions and service temperature limits of materials containing Methylenebis(N,N-dimethylurea). cas.czespublisher.com
Scanning Electron Microscopy (SEM) for Surface Morphology and Fracture Analysis
Scanning Electron Microscopy (SEM) is an indispensable tool for investigating the surface topography, morphology, and fracture surfaces of solid materials at the micro- and nanoscale. dur.ac.uk The technique operates by scanning a sample's surface with a focused beam of electrons. The interaction between the electrons and the atoms in the sample generates various signals—primarily secondary electrons and backscattered electrons—that are collected by detectors to form high-resolution images. dur.ac.uk
Furthermore, SEM is highly effective for fracture analysis. If Methylenebis(N,N-dimethylurea) were used in a composite material or as a solid resin, inducing a fracture and examining the cross-sectional surface would reveal information about its failure mechanism. The analysis could distinguish between ductile and brittle fracture modes and identify microstructural features that may act as stress concentrators.
Illustrative Research Findings:
While direct studies on Methylenebis(N,N-dimethylurea) are sparse, analysis of related urea-based hydrogels and composites demonstrates the utility of SEM. In such studies, SEM is used to visualize the porous network structure, the distribution of components, and changes in morphology after certain treatments. researchgate.net For Methylenebis(N,N-dimethylurea), one could expect SEM to provide the type of data presented in the illustrative table below.
Table 1: Illustrative SEM Morphological Analysis of a Synthesized Methylenebis(N,N-dimethylurea) Powder
| Parameter | Observation | Significance |
| Particle Shape | Sub-rounded to irregular crystalline particles. | Influences powder flow and packing density. |
| Particle Size Distribution | 10 - 50 µm | Affects dissolution rate and surface area. |
| Surface Texture | Generally smooth facets with some stepped features. | Relates to the crystallization process and purity. |
| Aggregation | Moderate agglomeration of smaller primary particles. | Impacts handling and processing characteristics. |
| Fracture Surface | (Hypothetical) Intergranular fracture along crystal boundaries. | Suggests potential points of mechanical weakness. |
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is the definitive technique for determining the atomic and molecular structure of a crystalline material. sigmaaldrich.com It works on the principle of constructive interference of monochromatic X-rays that are scattered by the electron clouds of atoms arranged in a periodic lattice. Each crystalline solid produces a unique diffraction pattern, which acts as a "fingerprint" for its identification. sigmaaldrich.com
For Methylenebis(N,N-dimethylurea), XRD analysis is fundamental for:
Phase Identification: Confirming the synthesis of the correct compound by matching its diffraction pattern against reference databases or patterns calculated from theoretical structures.
Polymorphism Studies: Identifying if the compound can exist in different crystalline forms (polymorphs). Polymorphs can have different physical properties (e.g., melting point, solubility), and controlling their formation is often critical.
Crystallinity Assessment: Quantifying the degree of crystallinity in a sample, distinguishing between crystalline and amorphous content.
Unit Cell Determination: Precisely measuring the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.
The analysis involves directing an X-ray beam at a powdered or single-crystal sample and recording the intensity of the scattered radiation at various angles (2θ). The resulting diffractogram, a plot of intensity versus 2θ, contains peaks whose positions and intensities are characteristic of the material's crystal structure.
Illustrative Research Findings:
While a specific, publicly available crystal structure from an XRD analysis of Methylenebis(N,N-dimethylurea) is not found in the searched literature, XRD studies on the related N,N'-dimethylurea have been conducted to characterize new polymorphs. dur.ac.uk Such analyses provide detailed crystallographic data. For Methylenebis(N,N-dimethylurea), a single-crystal XRD experiment would yield precise data on its crystal system, space group, and atomic positions, as shown in the hypothetical table below.
Table 2: Illustrative Single-Crystal X-ray Diffraction Data for Methylenebis(N,N-dimethylurea)
| Parameter | Hypothetical Value | Description |
| Chemical Formula | C₇H₁₆N₄O₂ | The molecular formula of the compound. |
| Formula Weight | 188.23 g/mol | The molar mass of the compound. |
| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P2₁/c | The space group defines the specific symmetry elements of the crystal. |
| Unit Cell Dimensions | a = 14.9 Å, b = 7.7 Å, c = 9.2 Å | The lengths of the unit cell axes. |
| α = 90°, β = 91.0°, γ = 90° | The angles between the unit cell axes. | |
| Volume (V) | 1058 ų | The volume of a single unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Calculated Density | 1.18 g/cm³ | The theoretical density derived from the XRD data. |
Future Research Directions and Emerging Trends
Development of Novel Synthesis Routes for Enhanced Sustainability
The conventional synthesis of Methylenebis(N,N-dimethylurea) relies on the condensation reaction between N,N-dimethylurea and formaldehyde (B43269). While effective, this pathway presents environmental and safety challenges primarily associated with the use of formaldehyde, a toxic and volatile reagent typically derived from fossil fuels. Future research is intensely focused on developing "greener" and more sustainable synthetic protocols.
Key research thrusts in this area include:
Formaldehyde-Free Synthesis: A primary goal is the complete replacement of formaldehyde with safer, more sustainable C1 sources. Dimethoxymethane (DMM), for instance, serves as a stable and less toxic formaldehyde equivalent that can release the necessary methylene (B1212753) bridge-forming unit under specific catalytic conditions. More ambitious, long-term research explores the direct utilization of carbon dioxide (CO₂) through catalytic hydrogenation to form methanol (B129727) and subsequently a methylene-donating species, creating a carbon-neutral synthesis cycle.
Advanced Catalytic Systems: The shift from homogeneous acid or base catalysts to recyclable heterogeneous catalysts is a critical trend. Research is exploring the use of solid acid catalysts like zeolites, sulfated zirconia, or functionalized mesoporous silicas. These catalysts offer significant advantages, including ease of separation from the reaction mixture, reduced corrosive waste, and potential for continuous flow processing, which enhances process efficiency and safety.
Alternative Solvent Systems: Moving away from volatile organic compounds (VOCs) as reaction media is another cornerstone of sustainable synthesis. Investigations into the use of water as a solvent are paramount, given its low cost and environmental benignity. Additionally, advanced solvent systems like ionic liquids (ILs) or supercritical fluids (e.g., scCO₂) are being explored for their unique solvating properties and potential to enhance reaction rates and selectivity while simplifying product purification.
The table below compares the traditional synthesis approach with emerging sustainable alternatives.
| Parameter | Traditional Synthesis Route | Proposed Sustainable Route | Key Advantage of Sustainable Route |
|---|---|---|---|
| Methylene Source | Formaldehyde (aqueous solution) | Dimethoxymethane (DMM), Catalytic CO₂ conversion | Reduced toxicity, potential for renewable sourcing. |
| Catalyst Type | Homogeneous (e.g., HCl, NaOH) | Heterogeneous (e.g., Zeolites, Functionalized Resins) | Catalyst recyclability, simplified purification, reduced waste. |
| Solvent System | Water or organic solvents | Water (optimized conditions), Ionic Liquids, Supercritical CO₂ | Lower environmental impact, enhanced safety, novel reactivity. |
| Process Type | Batch processing | Continuous flow processing | Improved safety, consistency, and scalability. |
Tailoring Reactivity for Specific Industrial and Environmental Applications
Future research aims to move beyond Methylenebis(N,N-dimethylurea) as a single entity and instead view it as a tunable molecular scaffold. By systematically modifying its core structure, researchers can fine-tune its chemical and physical properties to meet the demands of highly specific applications. This "molecular engineering" approach is a key trend for creating next-generation specialty chemicals.
Strategic areas for structural modification include:
Bridge Modification: The central methylene (-CH2-) bridge is a primary target for modification. Replacing it with longer alkyl chains (e.g., ethylene, propylene) would increase the flexibility and spacing between the urea (B33335) units, impacting the mechanical properties of polymers derived from it. Introducing functional groups onto the bridge itself could impart new reactive handles for post-synthesis modification.
Terminal Group Variation: The N,N-dimethyl groups dictate the compound's polarity, solubility, and steric profile. Future work will involve synthesizing analogues where the methyl groups are replaced with other alkyl (ethyl, butyl) or even aryl groups. This would systematically alter properties like hydrophobicity, melting point, and compatibility with different polymer matrices or solvent systems.
Asymmetric Derivatives: Synthesizing asymmetric analogues, where the two urea termini are different (e.g., one N,N-dimethylurea and one N,N-diethylurea), could lead to materials with unique directional properties or hierarchical self-assembly behaviors.
The table below outlines potential structural modifications and their predicted impact on the compound's properties and subsequent applications.
| Modification Type | Specific Example | Predicted Impact on Properties | Potential Application |
|---|---|---|---|
| Bridge Elongation | Replacing -CH₂- with -CH₂CH₂- (Ethylene bridge) | Increased molecular flexibility; lower cross-linking density. | Flexible resins, elastomers. |
| Terminal Group Change | Replacing -N(CH₃)₂ with -N(C₄H₉)₂ (Dibutyl) | Increased hydrophobicity and solubility in nonpolar solvents. | Additives for non-aqueous coatings and lubricants. |
| Introduction of Functionality | Replacing one methyl group with a hydroxyethyl (B10761427) group | Introduces a reactive -OH site for secondary reactions. | Grafting onto polymer backbones; reactive cross-linker. |
| Aromatic Integration | Replacing the methylene bridge with a xylylene bridge | Increased rigidity, thermal stability, and UV resistance. | High-performance thermosets, specialty coatings. |
Advanced Materials Design Utilizing Methylene-Bridged Dimethylurea Structures
The unique structure of Methylenebis(N,N-dimethylurea), featuring two polar urea groups held in close proximity, makes it an excellent candidate for the design of advanced functional materials. Research is moving towards harnessing its intermolecular forces and reactive potential in sophisticated material architectures.
Emerging trends in materials science involving this structure include:
Supramolecular Assemblies: While Methylenebis(N,N-dimethylurea) lacks N-H hydrogen bond donors, its carbonyl oxygens are potent hydrogen bond acceptors. Future research will explore its co-assembly with complementary molecules (e.g., diols, diamides, or other ureas with N-H bonds) to form well-defined supramolecular structures like fibers, tapes, and gels. These materials could find applications in sensing, drug delivery, or as self-healing polymers.
High-Performance Thermosets and Composites: As a cross-linking agent, the compound can impart significant thermal stability and mechanical strength to polymer resins. Future investigations will focus on its use in creating advanced composites, where it can improve the interfacial adhesion between polymer matrices and reinforcing fillers (like glass fiber or carbon nanotubes), leading to materials with superior strength-to-weight ratios for aerospace and automotive applications.
Porous Organic Polymers (POPs): The rigid nature of the bridged-urea motif can be exploited to construct porous organic frameworks. By reacting Methylenebis(N,N-dimethylurea) or its derivatives with multifunctional linkers, researchers can create high-surface-area materials with permanent porosity. The inherent nitrogen content makes these materials promising candidates for applications in gas storage and separation, particularly for carbon dioxide capture.
Comprehensive Environmental Risk Assessment and Remediation Strategies
With the increasing use of urea-based chemicals, a forward-looking approach to environmental stewardship is essential. Future research must proactively assess the environmental fate of Methylenebis(N,N-dimethylurea) and develop effective strategies for its remediation should it be released into ecosystems.
Key research directions are:
Biodegradation Pathway Elucidation: A critical unknown is the precise mechanism by which microorganisms break down this compound. Research will focus on identifying specific microbial strains and enzymatic pathways responsible for its degradation. A primary focus will be on the cleavage of the C-N bonds adjacent to the methylene bridge, and understanding the fate of the resulting degradation products, namely N,N-dimethylurea and potentially formaldehyde.
Ecotoxicity of Degradation Products: A comprehensive risk assessment requires not only studying the parent compound but also its primary metabolites. Future ecotoxicological studies will need to quantify the impact of N,N-dimethylurea and any transient intermediates on representative aquatic and terrestrial organisms to build a complete environmental risk profile.
Advanced Oxidation Processes (AOPs): For remediation of contaminated water sources, AOPs represent a powerful tool. Research will optimize AOPs such as photocatalysis (using semiconductors like TiO₂), Fenton/photo-Fenton reactions, and ozonation to achieve complete mineralization of Methylenebis(N,N-dimethylurea) to benign products like CO₂, water, and nitrate (B79036) ions.
Bioremediation and Phytoremediation: This involves harnessing natural systems for cleanup. Future work will explore the development of bioreactors containing specialized microbial consortia for treating industrial wastewater. Additionally, phytoremediation studies will investigate the potential for certain plants to uptake and metabolize the compound from contaminated soil.
Integration of Machine Learning and Artificial Intelligence in Predictive Modeling for Urea Chemistry
The intersection of chemistry and data science is poised to revolutionize how new molecules and materials are discovered and optimized. Applying machine learning (ML) and artificial intelligence (AI) to the chemistry of Methylenebis(N,N-dimethylurea) and its derivatives can dramatically accelerate research and development.
Emerging computational trends include:
Predictive Property Modeling (QSPR/QSAR): Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models will be developed. By training ML algorithms on datasets of known urea compounds, these models can accurately predict key properties (e.g., solubility, melting point, toxicity, reactivity) for novel, yet-to-be-synthesized analogues. This allows researchers to screen vast virtual libraries and prioritize the most promising candidates for synthesis, saving significant time and resources.
Synthesis and Process Optimization: AI algorithms can be used to optimize reaction conditions for both traditional and novel synthetic routes. By analyzing multi-parameter data (temperature, catalyst loading, reactant concentrations, time), ML models can identify the optimal conditions to maximize product yield and purity while minimizing energy consumption and waste generation.
De Novo Materials Design: Generative AI models, combined with molecular dynamics simulations, can be used to design new materials from the ground up. For example, an AI could be tasked to design a Methylenebis(N,N-dimethylurea)-based polymer with a specific target thermal stability or a supramolecular gel with a desired viscosity, generating novel molecular structures for experimental validation.
The table below summarizes the application of AI and ML in this research domain.
| AI/ML Application | Description | Target Outcome |
|---|---|---|
| QSPR/QSAR Modeling | Training models on molecular structures and their known properties. | Rapid prediction of physical, chemical, and toxicological properties for new derivatives. |
| Reaction Optimization | Using algorithms (e.g., Bayesian optimization) to explore reaction parameter space. | Maximization of synthesis yield and purity; reduction of experimental effort. |
| Molecular Dynamics (MD) Simulation | Simulating the physical movements of atoms and molecules. | Predicting material properties like self-assembly behavior and mechanical strength. |
| Generative Modeling | Using AI to propose novel molecular structures based on desired properties. | Accelerated discovery of new materials with tailored functionalities. |
Q & A
Basic: What safety protocols should be prioritized when handling Methylenebis(N,N-dimethylurea) in laboratory settings?
Answer:
- Engineering Controls: Use mechanical exhaust systems to minimize airborne exposure and ensure proper ventilation in workspaces .
- Personal Protective Equipment (PPE):
- Emergency Measures: Install safety showers and eyewash stations accessible within 10 seconds of exposure. Contaminated clothing must be removed immediately and laundered before reuse .
Basic: What are the recommended methods for synthesizing Methylenebis(N,N-dimethylurea) in controlled laboratory conditions?
Answer:
- Polymerization Reactions: Use crosslinking agents like N,N′-methylenebis(acrylamide) (BIS) in free-radical polymerization. Optimize monomer-to-crosslinker ratios (e.g., 10:1 to 100:1) to control hydrogel formation .
- Purification: Employ column chromatography or recrystallization in ethanol/water mixtures to isolate high-purity products. Monitor purity via HPLC or NMR .
Basic: How can researchers assess the purity and structural integrity of Methylenebis(N,N-dimethylurea) post-synthesis?
Answer:
- Chromatography: Use reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns to quantify impurities .
- Spectroscopy:
- Elemental Analysis: Compare experimental C/H/N/O percentages with theoretical values (e.g., C: 33.02%, H: 7.39%, N: 25.68%, O: 33.91%) .
Advanced: How should contradictory toxicological data (e.g., carcinogenicity) be addressed in risk assessments?
Answer:
- Data Reconciliation: Cross-reference studies with standardized protocols (e.g., OECD Test Guidelines). For example, IARC classifies Methylenebis(N,N-dimethyl)benzenamine as Group 3 (not classifiable for human carcinogenicity) due to limited animal evidence and absent epidemiological data .
- Mechanistic Studies: Conduct in vitro assays (e.g., Ames test for mutagenicity, comet assay for DNA damage) to resolve discrepancies between acute toxicity and long-term carcinogenicity .
- Dose-Response Modeling: Apply benchmark dose (BMD) analysis to extrapolate safe exposure thresholds .
Advanced: What methodologies mitigate environmental contamination during accidental releases?
Answer:
- Containment: Collect spills in closed, chemically inert containers. Avoid dry sweeping; use HEPA-filter vacuums or wet methods (e.g., damp sand) to suppress dust .
- Waste Treatment: Segregate contaminated materials for incineration at >850°C with scrubbers to neutralize toxic gases (e.g., NOₓ, NH₃) .
- Biodegradation Screening: Test microbial consortia (e.g., Pseudomonas spp.) for urea hydrolysis capabilities under aerobic conditions .
Advanced: How can structure-property relationships inform the design of derivatives with enhanced stability?
Answer:
- Crystallography: Analyze single-crystal X-ray diffraction data (e.g., monoclinic P21/n symmetry) to correlate molecular packing with thermal stability .
- Computational Modeling: Use DFT calculations (e.g., B3LYP/6-31G*) to predict steric effects of substituents on degradation kinetics .
- Accelerated Aging Studies: Expose derivatives to UV/heat (e.g., 60°C, 75% RH for 28 days) and monitor decomposition via TGA-MS .
Advanced: What experimental strategies evaluate the compound’s stability under varying pH and temperature conditions?
Answer:
- pH Stability: Incubate samples in buffered solutions (pH 2–12) at 25°C. Monitor hydrolysis via LC-MS for urea bond cleavage products (e.g., dimethylamine) .
- Thermal Analysis: Perform DSC to identify melting points (Tm) and TGA to quantify decomposition thresholds (e.g., >200°C for thermal stability) .
- Light Exposure: Use xenon-arc lamps (simulated sunlight) to assess photodegradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
